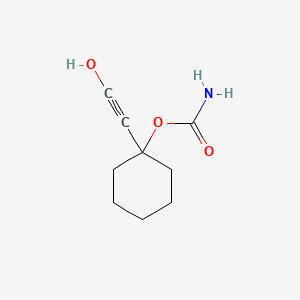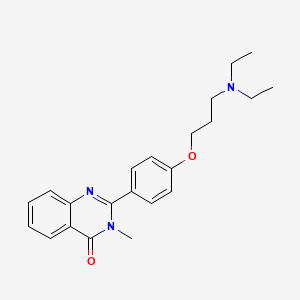
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate is a chemical compound with the molecular formula C4H6N4S2 and a molecular weight of 174.25 g/mol . It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives with different functional groups.
科学研究应用
Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to its antimicrobial and anticancer activities. The compound may also interact with enzymes and proteins involved in cellular processes, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 1,3,4-thiadiazol-2-ylcarbamimidothioate include other 1,3,4-thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity in various chemical reactions. Additionally, its carbamimidothioate moiety contributes to its antimicrobial and anticancer activities, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C4H6N4S2 |
|---|---|
分子量 |
174.3 g/mol |
IUPAC 名称 |
methyl N'-(1,3,4-thiadiazol-2-yl)carbamimidothioate |
InChI |
InChI=1S/C4H6N4S2/c1-9-3(5)7-4-8-6-2-10-4/h2H,1H3,(H2,5,7,8) |
InChI 键 |
AURPCPQVHMFLJN-UHFFFAOYSA-N |
手性 SMILES |
CS/C(=N/C1=NN=CS1)/N |
规范 SMILES |
CSC(=NC1=NN=CS1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)





![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

